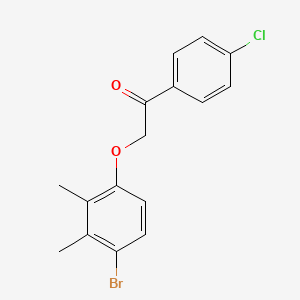
2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone is a useful research compound. Its molecular formula is C16H14BrClO2 and its molecular weight is 353.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone, also known by its CAS number 439096-15-8, is a synthetic organic compound with notable biological activities. This compound possesses a molecular formula of C16H14BrClO2 and a molecular weight of 353.64 g/mol. Its structure features a brominated phenoxy group and a chlorophenyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrClO2 |
| Molecular Weight | 353.64 g/mol |
| CAS Number | 439096-15-8 |
| Purity | Typically >90% |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetates have shown effectiveness against various bacterial strains. The presence of bromine and chlorine substituents is believed to enhance the lipophilicity and membrane penetration of such compounds, improving their antimicrobial efficacy .
Cytotoxicity and Antitumor Effects
Studies have suggested that halogenated phenolic compounds can exhibit cytotoxic effects on cancer cell lines. In particular, the chlorophenyl and bromophenyl groups in the structure may interact with cellular targets involved in proliferation and apoptosis pathways. For example, compounds structurally related to this compound have been reported to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in cancer cell metabolism or microbial growth.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death .
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of phenoxyacetate derivatives, including those similar to this compound. The results indicated that these compounds exhibit significant cytotoxicity against breast and prostate cancer cell lines. The study highlighted the importance of the bromine atom in enhancing antitumor activity through receptor-mediated pathways .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial properties of halogenated phenolic compounds against Gram-positive and Gram-negative bacteria. The findings revealed that derivatives with bromine exhibited superior activity compared to their non-halogenated counterparts. This suggests that this compound may also possess potent antimicrobial properties due to its unique structural features .
特性
IUPAC Name |
2-(4-bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO2/c1-10-11(2)16(8-7-14(10)17)20-9-15(19)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVBAXFJXLZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














